![molecular formula C13H10Cl2 B14642628 1-Chloro-2-[(4-chlorophenyl)methyl]benzene CAS No. 52094-02-7](/img/structure/B14642628.png)
1-Chloro-2-[(4-chlorophenyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-[(4-chlorophenyl)methyl]benzene is an organic compound with the molecular formula C13H10Cl2. It is a chlorinated aromatic compound, often used as an intermediate in the synthesis of various chemicals. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, one at the first position and the other at the fourth position of a phenylmethyl group.
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-2-[(4-chlorophenyl)methyl]benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale Friedel-Crafts alkylation. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The use of advanced catalysts and reaction conditions helps in minimizing by-products and enhancing the efficiency of the process.
化学反応の分析
Types of Reactions
1-Chloro-2-[(4-chlorophenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are benzoic acid derivatives.
Reduction: Benzyl derivatives are the primary products.
科学的研究の応用
1-Chloro-2-[(4-chlorophenyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-chloro-2-[(4-chlorophenyl)methyl]benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the aromatic ring. The electron-withdrawing nature of the chlorine atoms stabilizes the transition state, facilitating the reaction. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
類似化合物との比較
Similar Compounds
1-Chloro-4-(chloromethyl)benzene: Similar structure but with chlorine atoms at different positions.
1-Chloro-2-methylbenzene: Lacks the phenylmethyl group, making it less complex.
4-Chlorobenzyl chloride: Similar but with a different substitution pattern.
Uniqueness
1-Chloro-2-[(4-chlorophenyl)methyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two chlorine atoms in different positions allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
52094-02-7 |
|---|---|
分子式 |
C13H10Cl2 |
分子量 |
237.12 g/mol |
IUPAC名 |
1-chloro-2-[(4-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10Cl2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8H,9H2 |
InChIキー |
AQCDSUPSKAXYSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


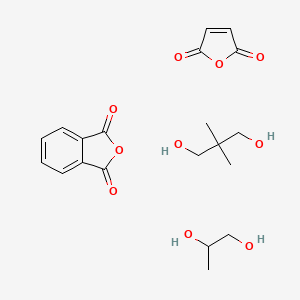
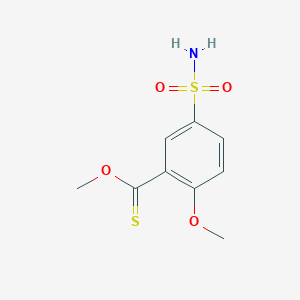
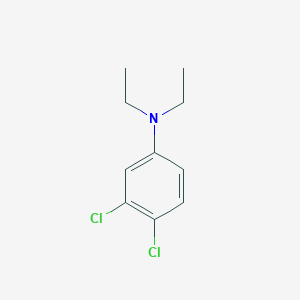
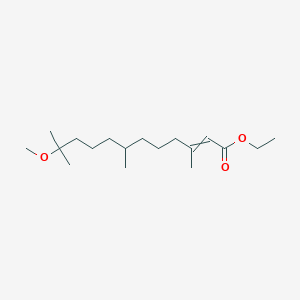
![2-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14642574.png)
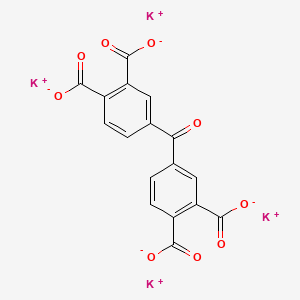
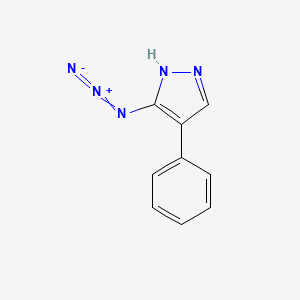
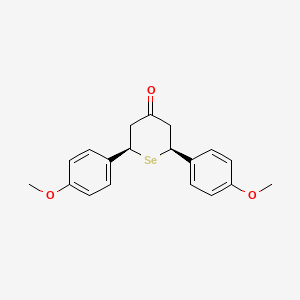
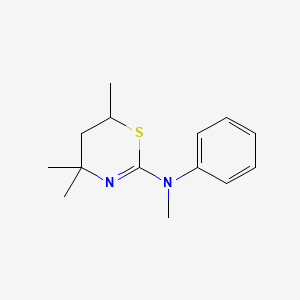
![2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid](/img/structure/B14642601.png)
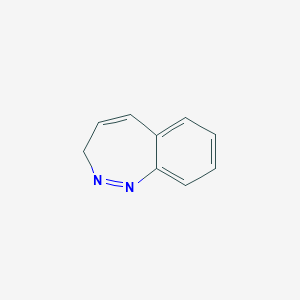
![10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one](/img/structure/B14642603.png)
![N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642608.png)
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium](/img/structure/B14642609.png)
